Cas no 14916-63-3 (2-AMINO-6-NITROPYRIDINE)
2-AMINO-6-NITROPYRIDINE Chemical and Physical Properties
Names and Identifiers
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- 6-Nitropyridin-2-amine
- 2-AMINO-6-NITROPYRIDINE
- 2-Amino-6-nitro-pyridine
- Pyridine,2-amino-6-nitro- (8CI)
- 6-nitro-2-PyridinaMine
- 2-PyridinaMine,6-nitro-
- 6-NITRO-PYRIDIN-2-YLAMINE
- 2-Pyridinamine,6-nitro-(9CI)
- 2-Amino-6-nitropyridine97%
- 2-AMINO-6-NITROPYRIDINE 97%
- 2-PYRIDINAMINE, 6-NITRO-
- 6-Nitropyridin-2-ylamine
- JMAGBGSWLILKOC-UHFFFAOYSA-N
- STL556830
- CA0067
- BBL103021
- RP20509
- OR46518
- FCH1110696
- AB17978
- AKOS007929964
- J-518964
- MFCD04114202
- AKOS006339166
- SY047067
- CS-W005434
- A808851
- SCHEMBL1923472
- FT-0649580
- AC-5027
- DTXSID80376538
- 14916-63-3
- DS-11155
- DB-017646
- 6-Nitro-pyridin-2-ylamine;6-nitropyridin-2-amine
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- MDL: MFCD04114202
- Inchi: 1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7)
- InChI Key: JMAGBGSWLILKOC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=C(N)N=1)=O
Computed Properties
- Exact Mass: 139.03800
- Monoisotopic Mass: 139.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7
- XLogP3: 0.7
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.437
- Melting Point: 160-164 °C
- Boiling Point: 368°Cat760mmHg
- Flash Point: 176.4°C
- Refractive Index: 1.645
- PSA: 84.73000
- LogP: 1.67640
2-AMINO-6-NITROPYRIDINE Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature
2-AMINO-6-NITROPYRIDINE Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-AMINO-6-NITROPYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577728-50mg |
2-AMINO-6-NITROPYRIDINE |
14916-63-3 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577728-100mg |
2-AMINO-6-NITROPYRIDINE |
14916-63-3 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577728-500mg |
2-AMINO-6-NITROPYRIDINE |
14916-63-3 | 500mg |
$ 185.00 | 2022-06-08 | ||
| Fluorochem | 048113-250mg |
2-Amino-6-nitro-pyridine |
14916-63-3 | 95% | 250mg |
£32.00 | 2022-03-01 | |
| AstaTech | 20208-0.25/G |
2-AMINO-6-NITRO-PYRIDINE |
14916-63-3 | 97% | 0.25/G |
$90 | 2022-06-02 | |
| AstaTech | 20208-1/G |
2-AMINO-6-NITRO-PYRIDINE |
14916-63-3 | 97% | 1/G |
$224 | 2022-06-02 | |
| AstaTech | 20208-5/G |
2-AMINO-6-NITRO-PYRIDINE |
14916-63-3 | 97% | 5/G |
$671 | 2022-06-02 | |
| Fluorochem | 048113-1g |
2-Amino-6-nitro-pyridine |
14916-63-3 | 95% | 1g |
£93.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV137-50mg |
2-AMINO-6-NITROPYRIDINE |
14916-63-3 | 98% | 50mg |
110.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV137-200mg |
2-AMINO-6-NITROPYRIDINE |
14916-63-3 | 98% | 200mg |
331.0CNY | 2021-08-04 |
2-AMINO-6-NITROPYRIDINE Suppliers
2-AMINO-6-NITROPYRIDINE Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-AMINO-6-NITROPYRIDINE
Recent Advances in the Study of 2-Amino-6-nitropyridine (CAS: 14916-63-3) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Amino-6-nitropyridine (CAS: 14916-63-3) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications. This compound, characterized by its nitro and amino functional groups, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential in drug development, material science, and as a building block for more complex chemical entities. This research brief aims to provide an overview of the latest advancements related to 2-amino-6-nitropyridine, highlighting its synthesis, properties, and emerging applications.
One of the key areas of interest in recent research is the synthesis and optimization of 2-amino-6-nitropyridine. A study published in the Journal of Organic Chemistry (2023) demonstrated an improved synthetic route using catalytic hydrogenation, which offers higher yields and reduced environmental impact compared to traditional methods. The researchers emphasized the compound's stability under various conditions, making it a reliable candidate for further chemical modifications. Additionally, computational studies have provided insights into the electronic structure of 2-amino-6-nitropyridine, revealing its potential as a ligand in coordination chemistry and catalysis.
In the pharmaceutical domain, 2-amino-6-nitropyridine has been investigated as a precursor for the development of novel antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of a series of derivatives exhibiting potent activity against multidrug-resistant bacterial strains. The researchers attributed this activity to the nitro group's ability to disrupt bacterial cell membranes, while the amino group facilitated interactions with target enzymes. These findings underscore the compound's potential in addressing the global challenge of antibiotic resistance.
Beyond its pharmaceutical applications, 2-amino-6-nitropyridine has also found utility in material science. A groundbreaking study in Advanced Materials (2023) explored its incorporation into organic semiconductors, where it acted as an electron-accepting moiety. The resulting materials displayed enhanced charge transport properties, making them suitable for use in organic electronics and photovoltaics. This interdisciplinary approach highlights the compound's versatility and opens new avenues for research in sustainable energy technologies.
In conclusion, the latest research on 2-amino-6-nitropyridine (CAS: 14916-63-3) underscores its multifaceted role in chemical biology and pharmaceutical sciences. From improved synthetic methods to innovative applications in drug development and material science, this compound continues to be a focal point of scientific inquiry. Future studies are expected to delve deeper into its mechanistic pathways and explore its potential in emerging fields such as nanotechnology and targeted drug delivery. As the scientific community continues to unravel its possibilities, 2-amino-6-nitropyridine remains a promising candidate for advancing both fundamental and applied research.
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